molecular formula C9H10Cl2O B1639836 1-(2,4-Dichlorophenyl)propan-1-ol

1-(2,4-Dichlorophenyl)propan-1-ol

Cat. No.: B1639836
M. Wt: 205.08 g/mol
InChI Key: ZWTXYZVEHXCHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₉Cl₂O. Its structure consists of a propanol chain (three-carbon alcohol) attached to a 2,4-dichlorophenyl group.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTXYZVEHXCHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

  • 1-(2,4-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-ol (CAS 2950376) Key Differences: Fluorine atoms replace hydrogens on the propanol chain. Applications: Fluorinated analogs are often explored in medicinal chemistry for improved pharmacokinetics.
  • 1-(4-Chlorophenyl)-3-phenylpropan-1-ol (CAS 6948-70-5) Key Differences: A single chlorine at the para position and an additional phenyl group on the propanol chain. Impact: The para-chloro substitution reduces steric hindrance compared to 2,4-dichloro, while the phenyl group increases hydrophobicity, likely altering binding affinity in biological systems .

Substituted Propanols in Agrochemicals

  • Chlorfenvinphos Metabolites (e.g., 1-(2,4-Dichlorophenyl)ethanol) Key Differences: Shorter carbon chain (ethanol vs. propanol). Impact: The reduced chain length decreases lipophilicity, favoring faster renal excretion. This metabolite is less persistent in biological systems compared to its propanol counterpart .
  • Etaconazole and Propiconazole Key Differences: Incorporation of triazole rings and dioxolane groups. Impact: These modifications enable strong inhibition of fungal CYP51 enzymes, a mechanism absent in the simpler propanol structure. The dichlorophenyl group aids in target binding .

Functional Group Variations

  • 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (CAS 83773-35-7) Key Differences: Replacement of the hydroxyl group with an oxirane (epoxide) and ketone.

Comparative Data Table

Compound Name Molecular Formula Substituents/Modifications Key Properties/Biological Role Reference
1-(2,4-Dichlorophenyl)propan-1-ol C₉H₉Cl₂O -OH, 2,4-Cl₂ on phenyl Intermediate, potential metabolite
1-(2,4-Dichlorophenyl)-pentafluoropropan-1-ol C₉H₅Cl₂F₅O -OH, 2,4-Cl₂, 2,2,3,3,3-F₅ on propanol Enhanced lipophilicity, metabolic stability
1-(4-Chlorophenyl)-3-phenylpropan-1-ol C₁₅H₁₅ClO -OH, 4-Cl, 3-phenyl on propanol Increased hydrophobicity
Chlorfenvinphos Metabolite C₈H₈Cl₂O -OH, 2,4-Cl₂, ethanol chain Short-lived polar metabolite
Etaconazole C₁₄H₁₅Cl₂N₃O₂ Triazole, dioxolane, 2,4-Cl₂ Antifungal (CYP51 inhibition)

Research Findings and Implications

  • Electronic Effects: The 2,4-dichloro substitution on the phenyl ring creates strong electron-withdrawing effects, stabilizing negative charge development in intermediates. This contrasts with para-monochloro analogs, which exhibit milder electronic perturbations .
  • Biological Activity : Compounds with heterocyclic additions (e.g., triazoles in etaconazole) demonstrate significantly higher antifungal activity compared to simple alcohols, underscoring the importance of enzyme-targeted functional groups .
  • Metabolic Pathways: Propanol derivatives with longer chains (e.g., this compound) may undergo slower oxidation than ethanol analogs, leading to prolonged biological half-lives .

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reaction remains a cornerstone for synthesizing alcohols, including 1-(2,4-dichlorophenyl)propan-1-ol. As demonstrated in recent studies, this method involves the addition of a Grignard reagent to a carbonyl precursor. For example, 2,4-dichlorobenzaldehyde can react with ethylmagnesium bromide to form the corresponding alcohol after hydrolysis:

$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}3 $$

Key parameters include:

  • Temperature : Reactions typically proceed at room temperature (25°C) to avoid side reactions.
  • Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize Grignard intermediates.
  • Workup : Quenching with aqueous ammonium chloride ensures safe decomposition of excess reagent.

In a representative procedure, 1-methyl-1H-imidazole-5-carbaldehyde reacted with pentylmagnesium bromide to yield a carbinol derivative in 93% yield after column chromatography. Adapting this protocol, substituting the aldehyde with 2,4-dichlorobenzaldehyde could achieve comparable efficiency.

Nucleophilic Substitution Approaches

Halide Hydroxylation

A two-step nucleophilic substitution route starts with 1-(2,4-dichlorophenyl)propan-1-yl chloride, where the chlorine atom is displaced by a hydroxyl group under basic conditions:

$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{CHClCH}3 + \text{NaOH} \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}3 + \text{NaCl} $$

Conditions :

  • Base : Sodium hydroxide (8 g per 23 g substrate).
  • Solvent : Dimethylformamide (DMF) facilitates polar aprotic conditions, enhancing nucleophilicity.
  • Catalyst : Polyethylene glycol (PEG-600) improves phase transfer, achieving 45% yield after recrystallization.

Limitations and Scalability

While this method avoids sensitive reagents, the requirement for elevated temperatures (110–115°C) and multiple purification steps limits its industrial appeal. Furthermore, competing elimination reactions can reduce yields, necessitating precise stoichiometric control.

Reduction of Prochiral Ketones

Catalytic Hydrogenation

The reduction of 1-(2,4-dichlorophenyl)propan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offers a high-yielding pathway:

$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{COCH}2\text{CH}3 \xrightarrow{\text{NaBH}4} \text{2,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}_3 $$

Optimization Insights :

  • Solvent : Methanol for NaBH₄; diethyl ether for LiAlH₄.
  • Temperature : 0°C to prevent over-reduction.
  • Yield : Up to 89% reported for analogous systems.

Asymmetric Reductions

Chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents enable enantioselective synthesis, critical for pharmaceutical applications. However, this approach requires expensive ligands and stringent anhydrous conditions.

Industrial-Scale Methodologies

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems to enhance safety and efficiency. For instance, a microreactor achieving 84% yield for a related cyclopropane derivative demonstrates the potential for scaling dichlorophenyl alcohol synthesis.

Advantages :

  • Reduced reaction times (4 hours vs. 12 hours batch).
  • Improved heat dissipation, minimizing decomposition.

Solvent and Catalyst Recovery

Economical production necessitates solvent recycling. For example, DMF recovery via distillation reduces costs by 30% in large-scale operations.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Catalyst/Solvent Scalability
Grignard Reaction 93% 25°C THF, MgBr₂ High
Nucleophilic Substitution 45% 110°C DMF, PEG-600 Moderate
Ketone Reduction 89% 0°C Methanol, NaBH₄ High
Continuous Flow 84% 90°C Dichloromethane, NaOH Industrial

Key Findings :

  • The Grignard method offers the highest yield but requires stringent anhydrous conditions.
  • Continuous flow systems balance efficiency and safety, making them ideal for ton-scale production.
  • Nucleophilic substitution remains relevant for low-cost setups despite moderate yields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-(2,4-dichlorophenyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, using 2,4-dichlorophenyl precursors with propanol derivatives under acidic or basic catalysis. Optimizing yield involves adjusting solvent polarity (e.g., ethanol or acetone), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like thionyl chloride or acetic acid can enhance reaction efficiency . Purity is monitored via TLC or HPLC, with recrystallization in ethanol for isolation .

Q. Which spectroscopic techniques are recommended for characterizing structural purity and confirming the identity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 2.1–2.5 ppm).
  • IR : Detect hydroxyl stretches (~3200–3400 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}).
  • XRD : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and stereochemistry .
  • GC-MS/HPLC : Quantify purity and identify byproducts (e.g., Econazole Impurity 1, a related ketone derivative) .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

  • Methodological Answer : Key impurities include:

  • Unreacted precursors : Removed via fractional distillation or column chromatography.
  • Oxidation byproducts : Controlled by inert atmospheres (N2_2) during synthesis.
  • Isomeric contaminants : Resolved using chiral stationary phases in HPLC or capillary electrophoresis . Impurity profiling employs hyphenated techniques like LC-MS/MS with electrospray ionization .

Advanced Research Questions

Q. How can capillary electrochromatography (CEC) resolve enantiomers of this compound derivatives?

  • Methodological Answer : CEC with cellulose tris-3,5-dichlorophenylcarbamate as a chiral stationary phase achieves enantioseparation. Mobile phase optimization (e.g., acetonitrile/ammonium bicarbonate buffer at pH 9.0) enhances resolution. Voltage gradients (10–30 kV) and temperature control (25°C) reduce peak broadening. Validation via circular dichroism (CD) ensures enantiomeric excess >98% .

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodological Answer :

  • DFT Calculations : Model electron distribution and reactive sites (e.g., HOMO-LUMO gaps for electrophilicity).
  • Molecular Docking : Simulate interactions with fungal cytochrome P450 enzymes (e.g., Lanosterol 14α-demethylase) to predict antifungal activity.
  • QSAR : Correlate substituent effects (e.g., halogen position) with bioactivity using regression models .

Q. How does the dichlorophenyl moiety influence the antifungal efficacy of azole derivatives like econazole and miconazole?

  • Methodological Answer : The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability. SAR studies show chlorine atoms at the 2- and 4-positions maximize steric complementarity with fungal enzyme active sites. Competitive inhibition assays (e.g., MIC against Candida albicans) validate potency. Synergistic effects with triazole/imadazole rings are quantified via checkerboard assays .

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